molecular formula C14H27BO2 B1143279 4-Octenylboronic acid pinacol ester CAS No. 177949-95-0

4-Octenylboronic acid pinacol ester

Cat. No. B1143279
CAS RN: 177949-95-0
M. Wt: 238.17
InChI Key:
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Description

4-Octenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H27BO2 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Octenylboronic acid pinacol ester consists of 14 carbon atoms, 27 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Pinacol boronic esters, including 4-Octenylboronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation . They are also used in Diels–Alder reactions, which enable the construction of synthetically versatile boron-substituted cycloadducts .

Scientific Research Applications

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of biaryls, which are key structural components in many pharmaceuticals and organic materials .

Olefin Metathesis

4-Octenylboronic acid pinacol ester can also be used in olefin metathesis, a reaction that involves the redistribution of the alkene double bonds . This process is crucial in the formation of polymers and pharmaceuticals .

Intermolecular Radical Additions

This compound can participate in intermolecular radical additions . These reactions are important in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Allylboration of Aldehydes

Allylboration of aldehydes is another application of 4-Octenylboronic acid pinacol ester . This reaction is used in the synthesis of homoallylic alcohols, which are valuable intermediates in organic synthesis .

5. Cobalt-Catalyzed Regioselective Hydrovinylation of Dienes with Alkenes This compound can be used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . This reaction is useful in the synthesis of complex organic molecules .

Nucleic Acid-Templated Energy Transfer

4-Octenylboronic acid pinacol ester can be used in nucleic acid-templated energy transfer leading to a photorelease reaction . This process is important in the field of biochemistry, particularly in the study of DNA and RNA .

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

This compound can be used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . These reactions are used in the synthesis of allylsilanes, which are useful intermediates in organic synthesis .

Mechanism of Action

Target of Action

4-Octenylboronic acid pinacol ester, similar to other boronic acid pinacol esters, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of these compounds are the reactive sites in organic molecules where bond formation or cleavage can occur .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds . The boronic acid pinacol ester acts as a boron carrier, transferring the boron atom to the target molecule .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by the boronic acid pinacol ester, is a key step in various biochemical pathways. This reaction is particularly important in the synthesis of biaryls, a class of organic compounds with two aromatic rings . The resulting biaryls can be involved in various downstream effects, depending on their specific structures and functional groups .

Pharmacokinetics

The pharmacokinetics of boronic acid pinacol esters, including 4-Octenylboronic acid pinacol ester, are influenced by their susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The result of the action of 4-Octenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in target molecules . This can lead to the synthesis of complex organic compounds, including biaryls . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting products and their interactions with biological systems .

Action Environment

The action of 4-Octenylboronic acid pinacol ester is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . This can influence the compound’s stability, efficacy, and the rate at which it reacts with its targets .

Safety and Hazards

While specific safety and hazards information for 4-Octenylboronic acid pinacol ester is not available, it’s important to note that similar compounds, such as boronic esters, can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Octenylboronic acid pinacol ester could involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, its use in Diels–Alder reactions to construct synthetically versatile boron-substituted cycloadducts presents an interesting area for future research .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJTVKALWIDDJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octenylboronic acid pinacol ester

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